2-(4-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one

Catalog No.
S6618317
CAS No.
1240574-41-7
M.F
C11H8N4O5
M. Wt
276.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan...

CAS Number

1240574-41-7

Product Name

2-(4-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one

IUPAC Name

1-(4-nitrophenyl)-2-(4-nitropyrazol-1-yl)ethanone

Molecular Formula

C11H8N4O5

Molecular Weight

276.20 g/mol

InChI

InChI=1S/C11H8N4O5/c16-11(7-13-6-10(5-12-13)15(19)20)8-1-3-9(4-2-8)14(17)18/h1-6H,7H2

InChI Key

WYRUJCHZOHXFJD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

2-(4-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one is an organic compound that features a unique combination of a pyrazole ring and a para-nitrophenyl group, making it a significant molecule in medicinal chemistry. The molecular formula for this compound is C11H8N4O5C_{11}H_{8}N_{4}O_{5}, with a molecular weight of 276.20 g/mol. The structure consists of a carbonyl group (ethanone) attached to both a nitro-substituted pyrazole and a nitrophenyl moiety, which contributes to its potential biological activities and chemical reactivity .

  • A potential explosive hazard if heated rapidly or exposed to shock.
  • An irritant or corrosive to skin and eyes.
  • A potential environmental hazard due to the nitro groups.
, including:

  • Oxidation: Nitro groups can be oxidized or reduced, leading to different derivatives.
  • Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of palladium catalysts.
  • Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
  • Substitution Reagents: Halogens or alkylating agents in polar solvents.

Compounds containing pyrazole rings, such as 2-(4-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one, are known for their significant biological activities. These activities may include:

  • Antimicrobial Properties: Effective against various bacterial strains.
  • Anti-inflammatory Effects: Potential use in treating inflammatory diseases.
  • Anticancer Activity: Research indicates that similar compounds exhibit cytotoxic effects against cancer cell lines .

The synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one typically involves multi-step processes:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable carbonyl compound.
  • Nitration: Introduction of nitro groups into the pyrazole ring using concentrated nitric acid and sulfuric acid.
  • Coupling Reaction: The nitrated pyrazole is then coupled with a para-nitrophenyl ethanone derivative using bases like potassium carbonate in polar solvents such as dimethylformamide .

The unique structure of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one allows for various applications:

  • Medicinal Chemistry: As a scaffold for designing new drugs targeting inflammation and cancer.
  • Materials Science: Utilized in synthesizing polymers or materials with specific electronic properties.
  • Biological Research: Acts as a probe to study enzyme interactions or cellular pathways .

Several compounds share structural similarities with 2-(4-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-oneContains similar pyrazole and nitrophenyl groupsAntimicrobial
3-Nitro-1H-pyrazolePyrazole ring with nitro groupAntimicrobial
4-NitrophenylhydrazineHydrazine derivativeAnticancer
5-MethylpyrazoleMethyl-substituted pyrazoleAntimicrobial

Uniqueness

What sets 2-(4-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one apart from these compounds is its dual nitro substitution on both the pyrazole and phenyl rings, which can enhance its reactivity and biological activity. This unique combination may lead to distinct pharmacological profiles and applications in drug design and development .

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Exact Mass

276.04946937 g/mol

Monoisotopic Mass

276.04946937 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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